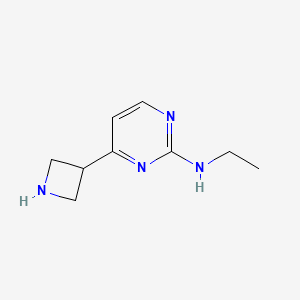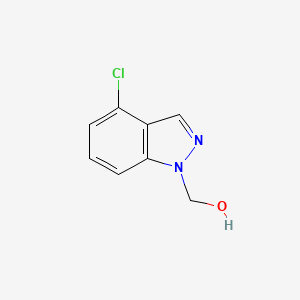
5-Chloro-2,3-dihydro-1H-inden-1-one oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2,3-dihydro-1H-inden-1-one oxime is an organic compound with a unique structure that includes a chloro-substituted indanone core and an oxime functional group
準備方法
Synthetic Routes and Reaction Conditions
5-Chloro-2,3-dihydro-1H-inden-1-one oxime can be synthesized from 5-Chloro-2,3-dihydro-1H-inden-1-one. The synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-one involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminium chloride and sulfuric acid . The optimized reaction conditions include a drop temperature of 5°C, a drop time of 2 hours, and a reaction temperature of 60°C for 3 hours . The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Chloro-2,3-dihydro-1H-inden-1-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of nitrile oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted indanone derivatives.
科学的研究の応用
5-Chloro-2,3-dihydro-1H-inden-1-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Chloro-2,3-dihydro-1H-inden-1-one oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the chloro-substituted indanone core can interact with biological receptors, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
5-Chloro-2,3-dihydro-1H-inden-1-one: The parent compound without the oxime group.
2,3-Dihydro-1H-inden-1-one: Lacks the chloro and oxime groups.
5-Bromo-2,3-dihydro-1H-inden-1-one oxime: Similar structure with a bromo substituent instead of chloro.
Uniqueness
5-Chloro-2,3-dihydro-1H-inden-1-one oxime is unique due to the presence of both the chloro and oxime groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H8ClNO |
|---|---|
分子量 |
181.62 g/mol |
IUPAC名 |
(NZ)-N-(5-chloro-2,3-dihydroinden-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H8ClNO/c10-7-2-3-8-6(5-7)1-4-9(8)11-12/h2-3,5,12H,1,4H2/b11-9- |
InChIキー |
UQTIJEKCRQCDEK-LUAWRHEFSA-N |
異性体SMILES |
C1C/C(=N/O)/C2=C1C=C(C=C2)Cl |
正規SMILES |
C1CC(=NO)C2=C1C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,10-Dihydropyrazino[2,3-b]quinoxaline](/img/structure/B11911532.png)




![8-(Chloromethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11911571.png)






![(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11911608.png)
![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B11911618.png)
